molecular formula C13H18O3 B14176526 2-Phenyl-2-propyl-1,3-dioxolane-4-methanol CAS No. 4379-22-0

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol

Cat. No.: B14176526
CAS No.: 4379-22-0
M. Wt: 222.28 g/mol
InChI Key: WTRULDHVZHPDHC-UHFFFAOYSA-N
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Description

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H12O3. It is a member of the dioxolane family, characterized by a dioxolane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol can be synthesized through the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, and the product is isolated using a mixture of toluene and ligroin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzaldehyde and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include benzaldehyde, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets. The dioxolane ring structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane-4-methanol: A closely related compound with similar structural features.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different substituents.

    2-Ethyl-4-methyl-1,3-dioxolane: A dioxolane compound with ethyl and methyl groups.

Uniqueness

2-Phenyl-2-propyl-1,3-dioxolane-4-methanol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to act as a protecting group and its potential biological activities make it a valuable compound in various fields of research .

Properties

CAS No.

4379-22-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2-phenyl-2-propyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C13H18O3/c1-2-8-13(11-6-4-3-5-7-11)15-10-12(9-14)16-13/h3-7,12,14H,2,8-10H2,1H3

InChI Key

WTRULDHVZHPDHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCC(O1)CO)C2=CC=CC=C2

Origin of Product

United States

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